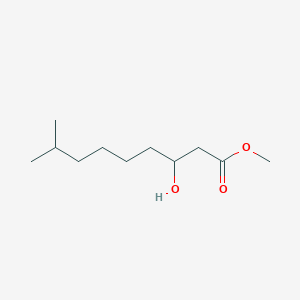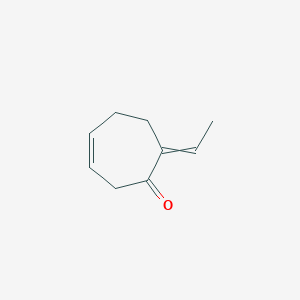
7-Ethylidenecyclohept-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ethylidenecyclohept-3-en-1-one is an organic compound with the molecular formula C9H12O. It is a member of the cycloheptenone family, characterized by a seven-membered ring containing a ketone functional group and an ethylidene substituent at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethylidenecyclohept-3-en-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cycloheptanone with ethylidene derivatives in the presence of a strong base can yield the desired compound. The reaction typically requires anhydrous conditions and a suitable solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Ethylidenecyclohept-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 7-ethylidenecyclohept-3-en-1-ol.
Substitution: The ethylidene group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and various substituted cycloheptenone compounds .
Scientific Research Applications
7-Ethylidenecyclohept-3-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 7-Ethylidenecyclohept-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethylidene group can undergo electrophilic addition. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A seven-membered ring ketone without the ethylidene substituent.
Cycloheptene: A seven-membered ring alkene without the ketone group.
7-Methylidenecyclohept-3-en-1-one: Similar structure with a methylidene group instead of an ethylidene group.
Uniqueness
7-Ethylidenecyclohept-3-en-1-one is unique due to the presence of both the ethylidene substituent and the ketone functional group within a seven-membered ring.
Properties
CAS No. |
62870-31-9 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
7-ethylidenecyclohept-3-en-1-one |
InChI |
InChI=1S/C9H12O/c1-2-8-6-4-3-5-7-9(8)10/h2-3,5H,4,6-7H2,1H3 |
InChI Key |
QHZJSCLVSOEAHC-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCC=CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


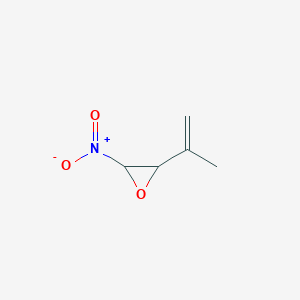
![2-Benzylidene-5-[(4-methylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14518685.png)
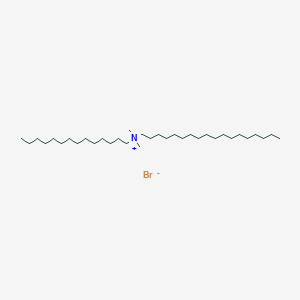

![{2-Bromo-9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}(trimethyl)silane](/img/structure/B14518706.png)
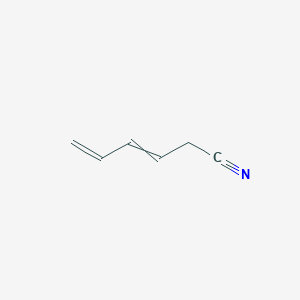
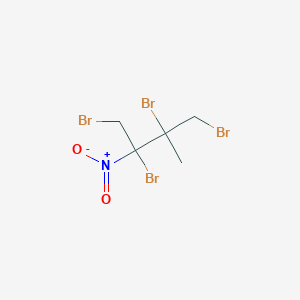
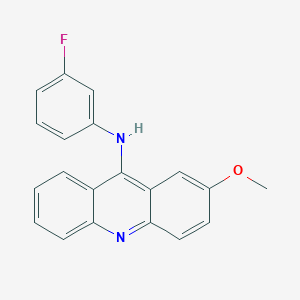
![2-[(2-Bromophenyl)methyl]-4,4,6-trimethyl-5,6-dihydro-4H-1,3-oxazine](/img/structure/B14518716.png)
![5-[Bis(2-chloroethyl)amino]-4-methoxy-6-methylpyrimidin-2(1H)-one](/img/structure/B14518723.png)

![3,5-Dimethyl-1-[(trimethylsilyl)methyl]-1H-pyrazole](/img/structure/B14518741.png)
![2-[2-(4-Chlorophenyl)-2-phenylethenyl]-5,6-dihydro-4h-pyran-3-carboxylic acid](/img/structure/B14518745.png)
